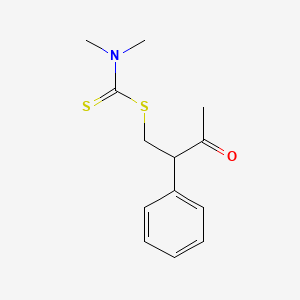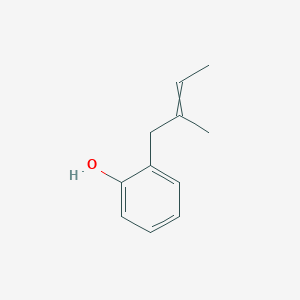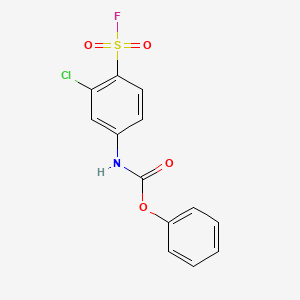
phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a phenyl group attached to a carbamate moiety, which is further substituted with a 3-chloro-4-fluorosulfonylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate typically involves the reaction of phenyl isocyanate with 3-chloro-4-fluorosulfonylphenol. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The carbamate moiety can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and phenol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction can lead to different sulfonyl derivatives .
Scientific Research Applications
Phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of normal cellular processes, resulting in the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-(3-chloro-4-methylphenyl)carbamate
- Phenyl N-(3-chloro-4-methoxyphenyl)carbamate
- Phenyl N-(3-chloro-4-ethylphenyl)carbamate
Uniqueness
Phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate is unique due to the presence of both chloro and fluoro substituents on the sulfonylphenyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds. These unique properties make it valuable for specific applications in research and industry .
Properties
CAS No. |
21322-78-1 |
|---|---|
Molecular Formula |
C13H9ClFNO4S |
Molecular Weight |
329.73 g/mol |
IUPAC Name |
phenyl N-(3-chloro-4-fluorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C13H9ClFNO4S/c14-11-8-9(6-7-12(11)21(15,18)19)16-13(17)20-10-4-2-1-3-5-10/h1-8H,(H,16,17) |
InChI Key |
HPUSNYDLTAIWLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)S(=O)(=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Indolium, 2-[2-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B14697517.png)
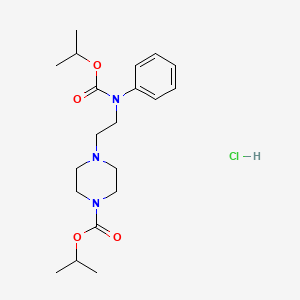
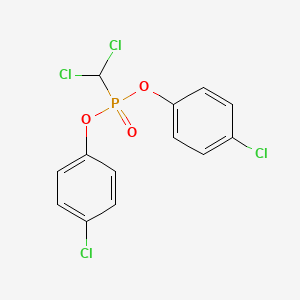
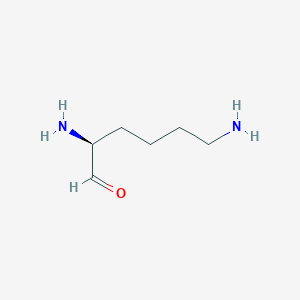
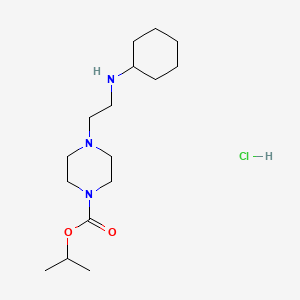
![4,4'-{[4-(Dimethylamino)-2-methylphenyl]methylene}bis(N,N-dimethylaniline)](/img/structure/B14697544.png)
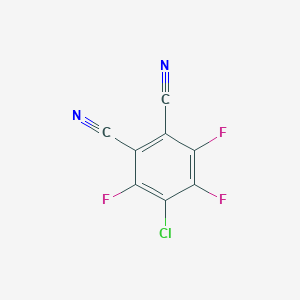
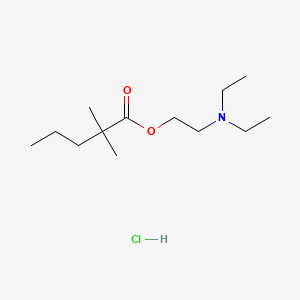
![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
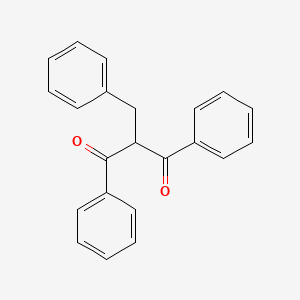
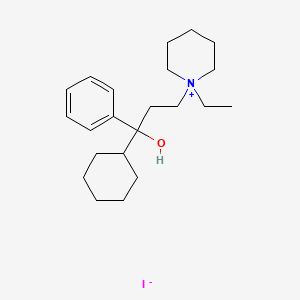
![5-[(e)-(2-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14697592.png)
